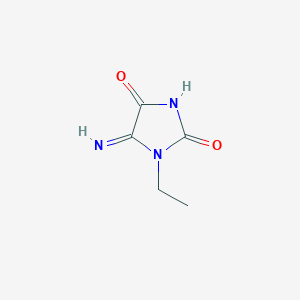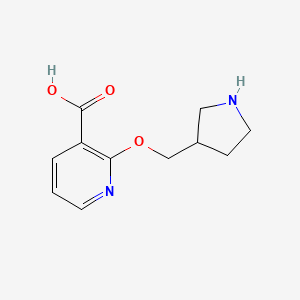
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate is a chemical compound with the molecular formula C17H15AsF6O and a molecular weight of 424.2124192 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and naphthyl groups, and a hexafluoroarsenate counterion. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the pyrylium ring. The hexafluoroarsenate counterion is introduced through the use of hexafluoroarsenic acid or its salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrylium compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various substrates, facilitating chemical transformations. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure and enhancing the reactivity of the pyrylium ring .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate can be compared with other pyrylium compounds, such as:
2,6-Dimethylpyrylium tetrafluoroborate: Similar structure but with a different counterion.
4-(1-Naphthyl)pyrylium perchlorate: Similar naphthyl substitution but with a perchlorate counterion.
2,4,6-Trimethylpyrylium hexafluoroarsenate: Similar hexafluoroarsenate counterion but with different methyl substitutions on the pyrylium ring.
The uniqueness of this compound lies in its specific substitution pattern and counterion, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
84282-36-0 |
|---|---|
Molekularformel |
C17H15AsF6O |
Molekulargewicht |
424.21 g/mol |
IUPAC-Name |
2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C17H15O.AsF6/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;2-1(3,4,5,6)7/h3-11H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
KIXLJKDDPCLKJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[As-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)


![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)



